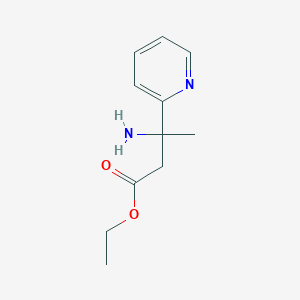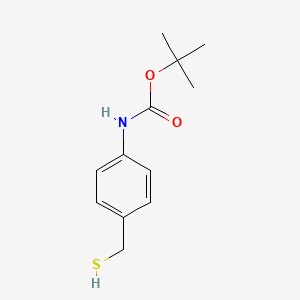
1-(4-methoxy-2-methylphenyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxy group and a methyl group attached to a benzene ring, along with a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine can be synthesized through several methods. One common approach involves the N-alkylation of primary amines or ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride or sodium borohydride . The reaction conditions typically involve the use of solvents like dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced crystallization techniques, such as slow evaporation and liquid-liquid diffusion, can help in obtaining the desired product with high crystallinity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert it into secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position due to resonance stabilization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like N-bromosuccinimide are used for free radical bromination.
Major Products
The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.
Medicine: It is investigated for its potential use in antidepressants and analgesics.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-methoxy-2-methylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors, influencing the release and uptake of neurotransmitters in the brain . The compound’s effects on memory acquisition, formation, and consolidation have been studied in preclinical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-methylphenol: This compound shares a similar methoxy and methyl substitution pattern but differs in its functional groups.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with similar structural features.
Uniqueness
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-(4-methoxy-2-methylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-6-10(12-3)5-4-9(8)7-11-2/h4-6,11H,7H2,1-3H3 |
Clé InChI |
QMYOPHDABNGJTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)

![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)






![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B13583132.png)

![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)

